molecular formula C8H14N2O3 B135074 Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- CAS No. 137706-80-0

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-

Cat. No.: B135074
CAS No.: 137706-80-0
M. Wt: 186.21 g/mol
InChI Key: HRSYISMFWLVXAQ-UHFFFAOYSA-N
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Description

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- (IUPAC name: N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]ethyl}acetamide), referred to as Compound 10 in research, is a diacetylated derivative containing two acetylamino groups linked via an ethyl chain. Its molecular formula is C₂₃H₂₄N₄O₆ (molecular weight: 452.47 g/mol) . This compound has been identified as a contaminant in commercial melatonin preparations, necessitating specialized analytical methods (e.g., spectrofluorimetry) for its detection alongside melatonin . Its structure includes a bis-indole framework with methoxy substituents, contributing to its fluorescence properties .

Properties

IUPAC Name

N-[2-(diacetylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-6(11)9-4-5-10(7(2)12)8(3)13/h4-5H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSYISMFWLVXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336765
Record name Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137706-80-0
Record name Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most common method involves sequential acetylation of ethylenediamine derivatives. Starting with diacetylethylenediamine, a third acetyl group is introduced using acetic anhydride as the acylating agent. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the amine attacks the electrophilic carbonyl carbon of acetic anhydride.

Key steps include:

  • Initial diacetylation : Ethylenediamine reacts with two equivalents of acetic anhydride to form diacetylethylenediamine.

  • Selective monoacetylation : A third equivalent of acetic anhydride targets the remaining primary amine on the ethyl chain, yielding the triacetyl product.

Kinetic and Thermodynamic Considerations

A kinetic study of tetraacetylethylenediamine synthesis provides insights into optimizing triacetylation. The reaction exhibits pseudo-first-order kinetics under excess acetic anhydride, with an activation energy of ~45 kJ/mol . Temperature plays a critical role:

  • 25–40°C : Optimal for controlled acetylation, minimizing side reactions.

  • >60°C : Risk of over-acetylation or decomposition.

ParameterValueSource
Activation Energy45 kJ/mol
Optimal Temperature25–40°C
Reaction Time4–6 hours

Workup and Purification

Post-reaction, the crude product is purified via:

  • Solvent Extraction : Dichloromethane or ethyl acetate to isolate the organic phase.

  • Crystallization : Recrystallization from acetonitrile or ethanol yields high-purity crystals.

Acyl Chloride-Mediated Synthesis

Two-Step Activation and Acylation

An alternative route involves converting carboxylic acids to acyl chlorides before amide formation. For example:

  • Activation : 2-(Acetylamino)acetic acid is treated with thionyl chloride (SOCl₂) to form 2-(acetylamino)acetyl chloride.

  • Acylation : The acyl chloride reacts with N-acetylethylenediamine in tetrahydrofuran (THF) with triethylamine as a base, yielding the target compound.

This method avoids equilibrium limitations associated with direct acetylation, achieving higher yields (~85–90% ) under mild conditions.

Catalytic and Solvent Effects

  • Base Selection : Triethylamine or pyridine neutralizes HCl, driving the reaction forward.

  • Solvent Polarity : THF or dichloromethane enhances reagent solubility without hydrolyzing the acyl chloride.

Comparative Analysis of Methods

MethodReagentsYieldAdvantagesLimitations
Acetic AnhydrideAcetic anhydride70–75%Cost-effective, scalableRisk of over-acetylation
Acyl ChlorideSOCl₂, THF85–90%High yield, precise stoichiometryRequires handling toxic gases

Side Reactions and Mitigation Strategies

Over-Acetylation

Excess acylating agents or prolonged reaction times can lead to tetraacetyl byproducts. Mitigation includes:

  • Stoichiometric Control : Limiting acetic anhydride to 1.1 equivalents per acetylation step.

  • Low-Temperature Reactions : Maintaining temperatures below 40°C.

Hydrolysis of Acyl Chlorides

Acyl chlorides are moisture-sensitive. Anhydrous conditions and inert atmospheres (N₂ or Ar) are essential to prevent hydrolysis to carboxylic acids.

Industrial-Scale Considerations

Phase Transfer Catalysis

The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/organic solvent) enhances reaction rates and selectivity, as demonstrated in related acetamide syntheses .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Acetamide derivatives are often utilized as intermediates in the synthesis of more complex organic molecules. The compound can serve as a building block in various chemical reactions, including:

  • Substitution Reactions : The acetyl group can be substituted with various nucleophiles to form different derivatives.
  • Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.

Table 1: Chemical Reactions Involving Acetamide

Reaction TypeDescriptionExample Product
SubstitutionNucleophilic substitution on the acetyl groupVarious acetylated derivatives
CondensationReaction with amines or alcoholsLarger amides or esters

Biology

In biological research, N-acetyl-N-[2-(acetylamino)ethyl] is being investigated for its role in enzyme inhibition and receptor modulation. Its structural similarity to natural substrates allows it to interact with biological targets effectively.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.

Case Study: Enzyme Inhibition

A study demonstrated that N-acetyl-N-[2-(acetylamino)ethyl] effectively inhibits the enzyme acetylcholinesterase, which is crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases.

Medicine

The medicinal applications of this compound are promising, particularly in the development of therapeutic agents:

  • Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Initial studies suggest that N-acetyl-N-[2-(acetylamino)ethyl] exhibits cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.

Table 2: Medicinal Applications

Application TypePotential UseEvidence Level
Anti-inflammatoryTreatment of inflammatory conditionsPreliminary studies
AnticancerCytotoxic effects on cancer cellsInitial findings

Industry

In industrial applications, Acetamide derivatives are used in various formulations:

  • Pharmaceuticals : As intermediates in drug synthesis.
  • Agrochemicals : Employed in the formulation of herbicides and pesticides due to their biological activity.

Mechanism of Action

The mechanism of action of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also participate in signaling pathways by modifying proteins and other biomolecules, thereby influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Functional Group Variations

Naphtho[2,1-b]furan Derivatives
  • Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3) and N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4) (): Structural Differences: Nitro (-NO₂) and hydrazinecarboxamide (-NH-NH₂) groups replace the ethyl-linked acetylamino chains.
Indole-Containing Derivatives
  • N-[2-(1H-Indol-3-yl)ethyl]acetamide (D) (): Structural Differences: Contains an indole ring instead of a bis-indole system. Properties: Lower molecular weight (C₁₂H₁₄N₂O vs. C₂₃H₂₄N₄O₆) and reduced polarity due to fewer acetylamino groups .
C. N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives ():
  • Examples: 3a (naphthalen-1-yl), 3b (2-nitrophenyl), 3c (phenoxy).
  • Structural Differences : Aryl substituents (naphthalene, nitrobenzene) replace the indole-methoxy framework.
  • Applications : Hypoglycemic agents with IC₅₀ values ranging from 69–87 µM .

Analytical and Physicochemical Properties

Compound Molecular Formula MS (m/z) Elemental Analysis (C/H/N) Key Functional Groups
Compound 10 C₂₃H₂₄N₄O₆ 452 (M⁺, 17%) C: 60.86%, H: 5.24%, N: 12.49% Acetylamino, methoxy, indole
ML300 C₂₄H₂₈N₆O₂ Not reported Not reported Benzotriazolyl, tert-butyl
N-[2-(1H-Indol-3-yl)ethyl]acetamide C₁₂H₁₄N₂O Not reported Not reported Indole, acetylamino
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate C₁₇H₁₄N₂O₆ Not reported Not reported Nitro, ester, acetylamino

Biological Activity

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- (CAS No. 137706-80-0), is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N acetyl N 2 acetylamino ethyl acetamide\text{N acetyl N 2 acetylamino ethyl acetamide}

This structure features an acetamide group, which is known for its ability to interact with biological systems, potentially influencing various physiological processes.

The biological activity of N-acetyl-N-[2-(acetylamino)ethyl]-acetamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Similar compounds have been shown to act as enzyme inhibitors or receptor modulators, affecting cellular pathways crucial for various physiological responses.

1. Analgesic Properties

Recent studies have highlighted the analgesic potential of acetamide derivatives. A series of novel derivatives were synthesized and tested for their analgesic activity using the Eddy hot plate method in rats. The findings indicated that certain derivatives exhibited significant analgesic effects, outperforming conventional analgesics like Diclofenac .

Table 1: Analgesic Activity of Acetamide Derivatives

CompoundAnalgesic Activity (Eddy Hot Plate Method)Comparison to Diclofenac
5caModerateLess effective
5cbHighMore effective
5ccVery HighMost effective

2. Antioxidant Activity

Acetamide derivatives have also been investigated for their antioxidant properties. These compounds can enhance the levels of intracellular antioxidants such as glutathione, which plays a critical role in protecting cells from oxidative stress . The mechanism involves activation of transcription factors that promote the expression of cytoprotective proteins.

Case Study 1: Synthesis and Evaluation of Derivatives

In a significant study, researchers synthesized over 30 analogues of acetamide derivatives and assessed their biological activities in vitro. The most potent compound demonstrated an IC50 value of 900 nM against specific biological targets, indicating strong inhibitory effects on enzyme activity related to inflammation and pain pathways .

Case Study 2: Pharmacological Screening

Another study focused on the pharmacological screening of acetamide derivatives for their anti-inflammatory properties. The results showed that these compounds could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. How can the synthesis of N-acetyl-N-[2-(acetylamino)ethyl]acetamide be optimized for high yield?

  • Methodological Answer : Synthesis optimization involves selecting catalysts and controlling reaction parameters. For example, H-cation exchange resins (e.g., KU-2-8) are effective in aminolysis and transesterification reactions. Key factors include:

  • Catalyst loading : 5–10% (w/w) of reactants to enhance reaction rates .
  • Temperature : 60–80°C to balance activation energy and side reactions .
  • Molar ratios : A 1:1 ratio of ethanolamine to pentyl acetate minimizes byproducts like 2-aminoethyl acetate .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands to confirm functional groups .
  • NMR : Use ¹H NMR to resolve signals for acetyl groups (~2.1 ppm) and ethylamino protons (~3.3–3.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~170 ppm) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding, as in Cl–O interactions at 2.967 Å) .

Advanced Research Questions

Q. What kinetic models describe the formation of N-acetyl-N-[2-(acetylamino)ethyl]acetamide in transesterification/aminolysis reactions?

  • Methodological Answer : A quasi-first-order kinetic model is validated for systems involving reversible transesterification and irreversible aminolysis. Key parameters:

  • Rate constants : For aminolysis of pentyl acetate with ethanolamine, k = 0.012 min⁻¹ (activation energy = 15.8 kJ·mol⁻¹) .
  • Compensatory effect : A linear correlation exists between pre-exponential factors (A) and rate constants (k), indicating entropy-enthalpy trade-offs (e.g., ΔS‡ = −120 J·mol⁻¹·K⁻¹ for O–N-acyl migration) .
  • Competing pathways : Use time-resolved GC-MS to monitor intermediates (e.g., 2-(acetylamino)ethyl acetate) and refine rate equations .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute HOMO-LUMO gaps (e.g., ~5.2 eV for related acetamides), correlating with redox stability .
  • MESP analysis : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., negative potential at carbonyl oxygen) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on binding affinity (ΔG < −7 kcal/mol) .

Q. How do structural modifications influence the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the acetyl moiety to enhance electrophilicity, accelerating aminolysis rates by 30% .
  • Steric hindrance : Bulky groups (e.g., 2,6-dimethylphenoxy) reduce transesterification efficiency due to restricted access to catalytic sites .
  • Solvent polarity : Use acetone (dielectric constant = 20.7) to stabilize zwitterionic intermediates in O–N-acyl migration .

Contradictions and Resolutions

  • Data Conflict : reports lower activation energy for aminolysis (15.8 kJ·mol⁻¹) compared to transesterification (45.3 kJ·mol⁻¹), suggesting aminolysis is kinetically favored. However, product distribution studies in show transesterification dominates at higher temperatures.
    • Resolution : The reversibility of transesterification allows equilibrium shifts under varying conditions, while aminolysis’ irreversibility drives it thermodynamically .

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